1-Ethoxy-1-(iodomethyl)cycloheptane
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Overview
Description
1-Ethoxy-1-(iodomethyl)cycloheptane is an organic compound with the molecular formula C₁₀H₁₉IO It is a cycloalkane derivative, characterized by the presence of an ethoxy group and an iodomethyl group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-(iodomethyl)cycloheptane typically involves the reaction of cycloheptanone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with sodium ethoxide to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-1-(iodomethyl)cycloheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of 1-ethoxy-1-methylcycloheptane.
Scientific Research Applications
1-Ethoxy-1-(iodomethyl)cycloheptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-(iodomethyl)cycloheptane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution reactions. The ethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-1-(bromomethyl)cycloheptane
- 1-Ethoxy-1-(chloromethyl)cycloheptane
- 1-Methoxy-1-(iodomethyl)cycloheptane
Uniqueness
1-Ethoxy-1-(iodomethyl)cycloheptane is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromo and chloro analogs
Properties
Molecular Formula |
C10H19IO |
---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
1-ethoxy-1-(iodomethyl)cycloheptane |
InChI |
InChI=1S/C10H19IO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9H2,1H3 |
InChI Key |
XASAMPPCOSMCDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCCCC1)CI |
Origin of Product |
United States |
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